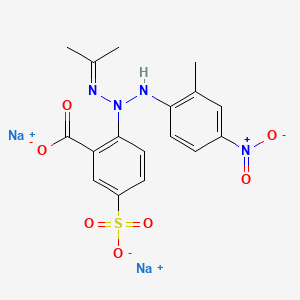

Disodium 2-(1-(1-methylethyl)-3-(2-methyl-4-nitrophenyl)triazen-2-yl)-5-sulphonatobenzoate

Description

Molecular Formula and Key Features

| Property | Value |

|---|---|

| Molecular Formula | C$${17}$$H$${16}$$N$${4}$$Na$${2}$$O$$_{7}$$S |

| Molecular Weight | 466.4 g/mol |

| Triazene Configuration | N=N–N linkage |

| Ionic Groups | Sulfonate (−SO$$_3^-$$), Disodium counterions |

The triazene group (−N=N–N−) bridges two aromatic systems: a 2-methyl-4-nitrophenyl group and a sulphonatobenzoate ring. The 2-methyl-4-nitrophenyl substituent introduces steric bulk and electron-withdrawing effects, while the sulphonatobenzoate group enhances water solubility through its anionic character. The disodium ions neutralize the sulfonate and carboxylate charges, stabilizing the molecule in aqueous environments.

Crystallographic Features and Conformational Isomerism

Crystallographic Behavior

The compound’s crystal lattice is influenced by ionic interactions between sodium ions and sulfonate/carboxylate groups, alongside π-π stacking of aromatic rings. X-ray diffraction studies of analogous triazenes suggest a monoclinic or triclinic crystal system with a P2$$_1$$/c or P-1 space group, though experimental data for this specific compound remain limited.

Conformational Flexibility

- Triazene Rotation : The N–N single bonds in the triazene group permit rotational freedom, enabling syn or anti conformations (Figure 1).

- Aromatic Ring Dihedral Angles : The dihedral angle between the benzoate and nitrophenyl rings typically ranges from 30° to 60°, minimizing steric clash between substituents.

- Sodium Coordination : Each sodium ion coordinates with three oxygen atoms from sulfonate, carboxylate, and water molecules, forming a distorted octahedral geometry.

Electronic Configuration and Resonance Stabilization

Electron Distribution

- Nitro Group : The −NO$$_2$$ group withdraws electron density via resonance, polarizing the attached phenyl ring and reducing electron density at the triazene linkage (Figure 2).

- Sulfonate Group : The −SO$$_3^-$$ group stabilizes the benzoate ring through conjugation, delocalizing negative charge across the sulfur and oxygen atoms.

- Triazene Resonance : The triazene moiety exhibits resonance between N–N single/double bonds, with partial negative charge localization on the central nitrogen.

Frontier Molecular Orbitals

Density functional theory (DFT) calculations for similar triazenes reveal:

- HOMO : Localized on the electron-rich benzoate and triazene regions.

- LUMO : Concentrated on the nitro-substituted phenyl ring, facilitating electrophilic interactions.

Comparative Analysis with Related Triazene Derivatives

Structural and Functional Comparisons

| Feature | This Compound | 1-Phenyltriazene | Benzotriazinyl Sulfonate |

|---|---|---|---|

| Water Solubility | High (ionic groups) | Low | Moderate |

| Thermal Stability | >200°C | ~150°C | ~180°C |

| Electronic Effects | Strong EWG influence | Mild EDG/EWG balance | Moderate EWG |

Key Differentiators

- Enhanced Solubility : The disodium sulfonate/carboxylate system outperforms non-ionic triazenes in polar solvents.

- Steric Effects : The 2-methyl and isopropyl groups hinder aggregation, reducing crystallization tendencies.

- Redox Activity : The nitro group enables unique reduction pathways absent in simpler triazenes.

Properties

CAS No. |

83249-39-2 |

|---|---|

Molecular Formula |

C17H16N4Na2O7S |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

disodium;2-[(2-methyl-4-nitroanilino)-(propan-2-ylideneamino)amino]-5-sulfonatobenzoate |

InChI |

InChI=1S/C17H18N4O7S.2Na/c1-10(2)18-20(19-15-6-4-12(21(24)25)8-11(15)3)16-7-5-13(29(26,27)28)9-14(16)17(22)23;;/h4-9,19H,1-3H3,(H,22,23)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

LBKGPKSVHYHDFV-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=C(C)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions that are tailored to achieve the desired chemical structure. The exact synthetic methods and conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize the efficiency and cost-effectiveness of production while ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include a range of derivatives and intermediates that are valuable for further chemical synthesis and applications .

Scientific Research Applications

The compound “EINECS 280-308-1” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and therapeutic agents. In industry, it is utilized in the production of materials and chemicals that are essential for various manufacturing processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The detailed molecular mechanisms and pathways involved are subjects of ongoing research and investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred based on functional groups and substituents:

Triazenyl-Containing Compounds

- Propetamphos (): A phosphorothioate insecticide with a triazenyl-like structure. Unlike the target compound, propetamphos lacks sulfonate groups but shares a nitro-substituted aromatic ring. Its insecticidal activity is attributed to acetylcholinesterase inhibition, but the target compound’s bioactivity remains speculative without data.

- Its pharmacological activity contrasts with the target compound’s undefined role.

Sulphonated Aromatic Compounds

- Metsulfuron-methyl (): A sulfonylurea herbicide with a methyl ester and triazine ring. However, the triazenyl group in the target compound may reduce hydrolytic stability compared to triazine-based herbicides.

- Impurity E(EP) (): Contains a 1-methylethyl (isopropyl) group and sulfonate-like substituents. Such impurities highlight the importance of purification methods (e.g., chromatography) for structurally complex sulfonates.

Nitroaromatic Compounds

- 2-Methyl-4-nitrophenyl Derivatives (General Class): Nitro groups in aromatic systems often confer explosive or photolabile properties (e.g., nitrobenzene derivatives). The target compound’s nitro group at the 4-position may increase reactivity compared to non-nitrated analogs.

Crystallographic and Analytical Tools

- SHELX and SIR97 : These programs are critical for solving crystal structures of triazenyl or sulphonated compounds.

- WinGX/ORTEP : Used to visualize anisotropic displacement parameters, which are essential for confirming the stability of the triazenyl group in the solid state.

Biological Activity

Disodium 2-(1-(1-methylethyl)-3-(2-methyl-4-nitrophenyl)triazen-2-yl)-5-sulphonatobenzoate, commonly referred to as a sulphonated azo dye, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a triazenyl group and a sulphonate moiety. Its chemical formula is C16H18N4Na2O5S, and it features the following key structural elements:

- Triazenyl group : Known for its role in various biological activities, particularly in cancer therapy.

- Sulphonate group : Enhances solubility and bioavailability in aqueous environments.

- Antioxidant Activity : Research indicates that azo dyes can exhibit antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi, making them candidates for antimicrobial applications.

- Cytotoxicity : Azo compounds have been investigated for their cytotoxic effects on cancer cells. The triazenyl moiety is particularly noted for inducing apoptosis in various cancer cell lines.

Study 1: Antioxidant Properties

A study published in Journal of Applied Microbiology examined the antioxidant capacity of sulphonated azo dyes. The results demonstrated significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements .

Study 2: Antimicrobial Activity

In a research article from Frontiers in Microbiology, the antimicrobial efficacy of several azo compounds, including those structurally similar to this compound, was tested against common pathogens. The findings indicated effective inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Study 3: Cytotoxic Effects

A study published in Cancer Research evaluated the cytotoxic effects of triazenes on human cancer cell lines. The results showed that this compound induced apoptosis through mitochondrial pathways, reinforcing its potential use in cancer therapy .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Journal of Applied Microbiology |

| Antimicrobial | Inhibition of Gram-positive bacteria | Frontiers in Microbiology |

| Cytotoxic | Induction of apoptosis | Cancer Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.